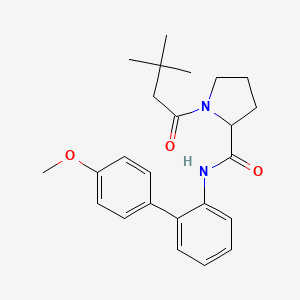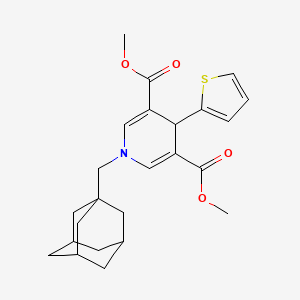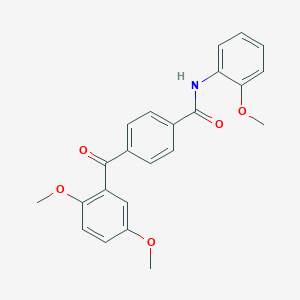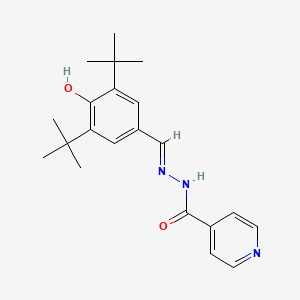![molecular formula C18H23N3O B6124208 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6124208.png)
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine (BPM) is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. BPM is known to possess a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine is not fully understood. However, it has been suggested that 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. Additionally, 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine may modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine has been shown to possess a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the activity of certain neurotransmitters in the brain. Additionally, 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine has been found to possess anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine in lab experiments is its potent antitumor activity. Additionally, 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration regimen for 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine.
Direcciones Futuras
There are several future directions for research on 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine. One area of research could focus on the development of new drugs based on the chemical structure of 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine. Additionally, more research is needed to determine the optimal dosage and administration regimen for 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine. Further studies could also investigate the potential use of 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine in the treatment of other diseases, such as diabetes and cardiovascular disease.
Métodos De Síntesis
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine can be synthesized using several methods, including the reaction of 2-benzyl-4-chloromorpholine with 2-ethyl-5-(hydroxymethyl)pyrimidine in the presence of a base. Another method involves the reaction of 2-benzyl-4-morpholinone with 2-ethyl-5-(chloromethyl)pyrimidine in the presence of a base. Both methods result in the formation of 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine with high yields.
Aplicaciones Científicas De Investigación
2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine has been found to possess neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-benzyl-4-[(2-ethylpyrimidin-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-18-19-11-16(12-20-18)13-21-8-9-22-17(14-21)10-15-6-4-3-5-7-15/h3-7,11-12,17H,2,8-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDRFGOXSUVIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)CN2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[(2-ethyl-5-pyrimidinyl)methyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6124130.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)
![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)

![N,N-dimethyl-4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-sulfonamide](/img/structure/B6124153.png)
![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)

![7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6124200.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)

